N-butyl-7-chloro-N-ethyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
The compound is an organic molecule with several functional groups. It contains a quinazolin-5-amine group, which is a type of heterocyclic amine. This group is often found in pharmaceuticals and could potentially have biological activity. The molecule also contains a triazolo group, another type of heterocycle, and a sulfonyl group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings would likely result in a non-planar structure. The sulfonyl group could potentially participate in hydrogen bonding, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amine and sulfonyl groups, both of which are polar and can participate in various chemical reactions. The aromatic rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of polar functional groups and aromatic rings would likely result in a relatively high boiling point and low solubility in nonpolar solvents .Future Directions
properties
IUPAC Name |
N-butyl-7-chloro-N-ethyl-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2S/c1-4-7-14-28(6-3)21-19-15-17(24)10-13-20(19)29-22(25-21)23(26-27-29)32(30,31)18-11-8-16(5-2)9-12-18/h8-13,15H,4-7,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOVGXRCUIRSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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